molecular formula C8H16O2 B027925 Methyl 2,3,3-trimethylbutanoate CAS No. 19910-30-6

Methyl 2,3,3-trimethylbutanoate

Cat. No.: B027925
CAS No.: 19910-30-6
M. Wt: 144.21 g/mol
InChI Key: HLKQGJVFPKYPQN-UHFFFAOYSA-N
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Description

Methyl 2,3,3-trimethylbutanoate (CAS: Not explicitly provided in evidence) is a branched-chain ester characterized by a butanoate backbone substituted with three methyl groups at positions 2, 3, and 2. Its structural complexity arises from the steric effects of the methyl groups, which influence its physical properties, chemical reactivity, and applications in organic synthesis and industrial processes.

Properties

CAS No.

19910-30-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 2,3,3-trimethylbutanoate

InChI

InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3

InChI Key

HLKQGJVFPKYPQN-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)C(C)(C)C

Canonical SMILES

CC(C(=O)OC)C(C)(C)C

Synonyms

Butanoic acid, 2,3,3-trimethyl-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 2,3,3-Trifluoroacrylate (CAS 392-41-6)
  • Structure : Replaces methyl groups with fluorine atoms at positions 2 and 3.
  • This compound forms poly(2,3,3-trifluoroacrylate) under catalytic reduction, unlike Methyl 2,3,3-trimethylbutanoate, which lacks reactive sites for chain-growth polymerization .
  • Applications : Used in copolymer synthesis (e.g., with methyl acrylate) for materials requiring chemical resistance .
Ethyl 3-Hydroxy-3-Methylbutanoate (CAS 18267-36-2)
  • Structure : Ethyl ester with a hydroxyl group at position 3.
  • Key Differences: The hydroxyl group increases polarity, leading to higher solubility in polar solvents compared to this compound. Molecular weight (146.18 g/mol) is lower due to shorter ester chain .
  • Applications: Potential use in flavor/fragrance industries due to ester-hydroxy hybrid functionality .
2,3-Dihydroxy-3-Methylbutanoic Acid
  • Structure : Carboxylic acid with hydroxyl groups at positions 2 and 3.
  • Key Differences : Acidic protons enable salt formation and participation in metabolic pathways (e.g., biosynthesis of valine). Unlike the ester form, this compound is water-soluble and less volatile .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Structural Feature
This compound ~158 (estimated) Not available Likely low water solubility Branched methyl groups
Methyl 2,3,3-trifluoroacrylate 142.08 Not available Soluble in organic solvents Fluorine substituents
Ethyl 3-hydroxy-3-methylbutanoate 146.18 Not available Polar solvents Hydroxyl group
3-Methyl-3-methoxybutanol 118.17 174 Miscible with alcohols/ethers Methoxy and hydroxyl groups

Data synthesized from .

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